An In-Depth Technical Guide to 1,2,4-Trimethoxybenzene: Chemical Properties, Structure, and Biological Activity
An In-Depth Technical Guide to 1,2,4-Trimethoxybenzene: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key biological activities of 1,2,4-trimethoxybenzene. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.
Chemical Structure and Identification
1,2,4-Trimethoxybenzene, also known as hydroxyhydroquinone trimethyl ether, is an organic aromatic compound.[1] It is classified as a member of the methoxybenzene family.[2] The core structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) groups at the 1, 2, and 4 positions.
| Identifier | Value |
| IUPAC Name | 1,2,4-trimethoxybenzene[2] |
| CAS Number | 135-77-3[3] |
| Molecular Formula | C₉H₁₂O₃[3] |
| SMILES | COC1=CC(=C(C=C1)OC)OC[2] |
| InChI | InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3[3] |
| InChIKey | AGIQIOSHSMJYJP-UHFFFAOYSA-N[3] |
Physicochemical Properties
1,2,4-Trimethoxybenzene is typically a white to off-white crystalline solid or a colorless liquid with a sweet, floral odor at room temperature.[4] It is soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[4]
| Property | Value | Source |
| Molecular Weight | 168.19 g/mol | [2] |
| Melting Point | -11 °C | [4] |
| Boiling Point | 214-216 °C | [4] |
| Density | 1.126 g/mL at 25 °C | [5] from original search |
| Flash Point | 94.5 °C (est.) | [6] from original search |
| logP (Octanol/Water Partition Coefficient) | 1.712 (Crippen Calculated) | [7] from original search |
| Water Solubility (log10WS in mol/L) | -1.83 (Crippen Calculated) | [7] from original search |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,2,4-trimethoxybenzene.
| Spectrum Type | Key Features and Availability |
| ¹H NMR | Spectra are available and typically show signals corresponding to the aromatic protons and the protons of the three distinct methoxy groups.[3][8] from original search |
| ¹³C NMR | Data is available for the characterization of the carbon skeleton.[8] from original search |
| Infrared (IR) Spectroscopy | IR spectra show characteristic absorptions for C-O stretching of the methoxy groups and aromatic C-H and C=C bonds. Data is available from NIST.[2] from original search |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, providing information on the molecular weight and fragmentation pattern.[3] |
Experimental Protocols
A common synthetic route to 1,2,4-trimethoxybenzene involves the methylation of its precursor, 1,2,4-trihydroxybenzene (hydroxyhydroquinone). The following is a representative multi-step experimental protocol adapted from established chemical synthesis procedures.[9]
Logical Workflow for the Synthesis of 1,2,4-Trimethoxybenzene
Caption: Synthetic workflow from hydroquinone to 1,2,4-trimethoxybenzene.
Step 1: Oxidation of Hydroquinone to p-Benzoquinone[9]
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Procedure: In a well-ventilated fume hood, dissolve hydroquinone (1.0 equivalent) in water. With vigorous stirring, slowly add a solution of an oxidizing agent, such as sodium dichromate in sulfuric acid.
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, extract the product, p-benzoquinone, with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purification: Remove the solvent under reduced pressure. The crude p-benzoquinone can be purified by recrystallization.
Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone to 1,2,4-Triacetoxybenzene[9]
-
Procedure: To a flask containing acetic anhydride (in excess), add a catalytic amount of concentrated sulfuric acid at 0 °C. Slowly add p-benzoquinone (1.0 equivalent) while maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Isolation: Once complete, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid 1,2,4-triacetoxybenzene by vacuum filtration and wash thoroughly with water.
Step 3: Deacetylation of 1,2,4-Triacetoxybenzene to 1,2,4-Trihydroxybenzene[9]
-
Procedure: The acetyl groups of 1,2,4-triacetoxybenzene are removed by hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, heat the compound in a mixture of alcohol (e.g., ethanol) and a strong acid like hydrochloric acid.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: The crude 1,2,4-trihydroxybenzene can be purified by recrystallization.
Step 4: Williamson Ether Synthesis for Methylation[9][10][11]
-
Procedure: To a solution of 1,2,4-trihydroxybenzene (1.0 equivalent) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF), add a base such as potassium carbonate or sodium carbonate (>3.0 equivalents) in portions. Stir the mixture at room temperature for 30-60 minutes.
-
Methylation: Add a methylating agent, such as dimethyl sulfate (>3.0 equivalents), dropwise to the reaction mixture.[10][11]
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude 1,2,4-trimethoxybenzene by column chromatography on silica (B1680970) gel or by vacuum distillation.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of 1,2,4-trimethoxybenzene as a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Inhibition of NLRP3 Inflammasome Activation
1,2,4-Trimethoxybenzene has been shown to suppress the activation of the NLRP3 inflammasome, which leads to a decrease in caspase-1 activation and the secretion of the pro-inflammatory cytokine IL-1β. The mechanism of inhibition involves blocking the assembly of the inflammasome complex by interfering with the oligomerization of the ASC (apoptosis-associated speck-like protein containing a CARD) protein and the interaction between NLRP3 and ASC. This inhibitory action is specific to the NLRP3 inflammasome, as it does not affect the AIM2 inflammasome.
Caption: Inhibition of the NLRP3 inflammasome pathway by 1,2,4-trimethoxybenzene.
Applications in Research and Development
The chemical and biological properties of 1,2,4-trimethoxybenzene make it a molecule of interest in several areas:
-
Pharmaceutical Intermediate: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[4]
-
Medicinal Chemistry: Its ability to selectively inhibit the NLRP3 inflammasome makes it a valuable lead compound for the development of novel anti-inflammatory drugs.
-
Fragrance Industry: It is used as a fragrance ingredient in perfumes, soaps, and other personal care products.[4]
-
Organic Synthesis: The methoxy groups activate the aromatic ring, making it a useful reagent in various organic reactions.[4]
Safety and Handling
1,2,4-Trimethoxybenzene is considered to have low to moderate toxicity, though its toxicological properties have not been fully investigated.[4][9] from original search It may cause skin, eye, and respiratory tract irritation.[10] from original search
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Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing. Wash hands thoroughly after handling.[9] from original search
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9] from original search
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First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention in all cases of exposure.[9] from original search
This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety guide. Always consult the material safety data sheet (MSDS) before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,4-Trimethoxybenzene [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. researchgate.net [researchgate.net]
- 8. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
